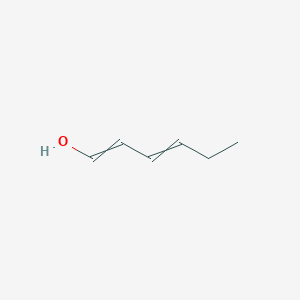

1,3-Hexadien-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Hexadien-1-ol is an organic compound with the molecular formula C6H10O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a hydroxyl group (-OH) attached to a hexadiene chain, which consists of six carbon atoms with two double bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Hexadien-1-ol can be synthesized through several methods, including:

Diels-Alder Reaction: This method involves the cycloaddition of a diene and a dienophile.

Catalytic Pyrolysis: This method involves the catalytic pyrolysis of 1,3-hexadien-5-ol or 2,4-hexadien-1-ol using alumina at temperatures ranging from 260°C to 325°C.

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and application.

Analyse Des Réactions Chimiques

1,3-Hexadien-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The double bonds in the hexadiene chain can be reduced to form saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Saturated alcohols.

Substitution: Halogenated alcohols and amines.

Applications De Recherche Scientifique

Applications in Organic Synthesis

Building Block for Complex Molecules

1,3-Hexadien-1-ol serves as a crucial building block in organic synthesis. It is commonly utilized in reactions such as the Diels-Alder cycloaddition, where it acts as a diene to form cyclohexene derivatives . This reaction is essential for synthesizing various natural products and pharmaceuticals.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Product Type |

|---|---|---|

| Diels-Alder Reaction | Forms cyclohexene derivatives | Natural products |

| Electrophilic Addition | Reacts with electrophiles to form isomers | Various organic compounds |

| Polymerization | Used in the synthesis of synthetic rubbers | Polymers |

Biological Applications

Precursor for Bioactive Compounds

Research indicates that this compound can serve as a precursor for synthesizing biologically active compounds. Its derivatives have shown potential in drug development due to their ability to interact with biological systems .

Case Study: UV Protection

A notable study demonstrated that topical application of conjugated hexadienes, including derivatives of this compound, offered protective effects against ultraviolet radiation-induced skin damage in mice. This suggests potential applications in dermatological formulations aimed at preventing skin aging and damage .

Industrial Applications

Synthetic Rubber Production

In industrial settings, this compound is used in producing synthetic rubber and plastics. Its reactivity allows it to participate in various polymerization processes that yield materials with desirable mechanical properties .

Insect Repellent Formulations

The compound has also been incorporated into insect-repellent formulations. Its volatility and ability to modify the physical properties of these formulations enhance their effectiveness while minimizing wick clogging in dispensers .

Analytical Applications

Detection and Analysis Techniques

Gas chromatography coupled with mass spectrometry (GC-MS) is employed to analyze this compound in complex mixtures such as essential oils and food products. This technique allows for the separation and identification of volatile compounds based on their retention times and mass spectra .

Mécanisme D'action

The mechanism of action of 1,3-Hexadien-1-ol involves its reactivity due to the presence of the hydroxyl group and the conjugated diene system. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the conjugated diene system can undergo cycloaddition reactions, such as the Diels-Alder reaction .

Comparaison Avec Des Composés Similaires

1,3-Hexadien-1-ol can be compared with other similar compounds, such as:

1,5-Hexadien-3-ol: This compound has a hydroxyl group at the third carbon position and is used in similar synthetic applications.

2,4-Hexadien-1-ol: This compound has a hydroxyl group at the first carbon position and is also used in Diels-Alder reactions.

Uniqueness

This compound is unique due to its specific placement of the hydroxyl group and the conjugated diene system, which makes it highly reactive and versatile in various chemical reactions.

Activité Biologique

1,3-Hexadien-1-ol, a six-carbon unsaturated alcohol with the molecular formula C6H10O, has garnered attention in the scientific community for its diverse biological activities. This compound is characterized by its unique structure, featuring two double bonds at positions 1 and 3. Research into its biological properties reveals promising applications in various fields, including pharmaceuticals and agriculture.

This compound is classified as a primary alcohol and is known for its role as a flavoring agent and fragrance compound. Its chemical structure allows it to participate in various biochemical reactions, contributing to its biological activity. The compound can be synthesized from different precursors, including fatty acids and terpenes, making it accessible for research and application.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby protecting cells from oxidative stress. A comparative analysis of various unsaturated fatty alcohols indicated that this compound showed a strong ability to scavenge free radicals in vitro, which can be beneficial in preventing oxidative damage linked to chronic diseases .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound against a range of pathogens. In one study, the compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 0.8 mg/mL |

| Candida albicans | 0.6 mg/mL |

Antitumor Activity

The potential antitumor effects of this compound have been explored in several studies. In vitro assays using cancer cell lines have shown that this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation. For instance, tests on human breast cancer cells revealed that treatment with this compound led to a significant reduction in cell viability .

Table 2: Antitumor Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The presence of unsaturation in its structure allows it to donate electrons effectively to free radicals.

- Membrane Disruption : Its amphiphilic nature enables it to integrate into lipid membranes of microorganisms and cancer cells, leading to structural destabilization.

- Signal Modulation : It may influence signaling pathways associated with apoptosis and inflammation.

Case Studies

A notable case study involved the application of this compound in food preservation. Researchers found that incorporating this compound into food packaging materials significantly reduced microbial load on stored products while enhancing shelf life due to its antioxidant properties .

Another study focused on its use in agricultural settings as a natural pesticide. Field trials indicated that plants treated with formulations containing this compound showed improved resistance against common pests and diseases compared to untreated controls .

Propriétés

Numéro CAS |

11131-15-0 |

|---|---|

Formule moléculaire |

C6H10O |

Poids moléculaire |

98.14 g/mol |

Nom IUPAC |

(1E,3E)-hexa-1,3-dien-1-ol |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h3-7H,2H2,1H3/b4-3+,6-5+ |

Clé InChI |

ZVSONHCDFQDFNN-VNKDHWASSA-N |

SMILES |

CCC=CC=CO |

SMILES isomérique |

CC/C=C/C=C/O |

SMILES canonique |

CCC=CC=CO |

Key on ui other cas no. |

11131-15-0 |

Synonymes |

hexadienol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.